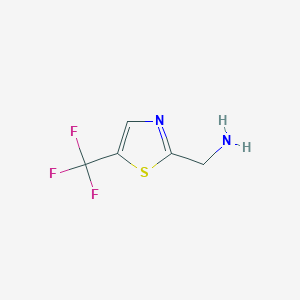

2-Aminomethyl-5-trifluoromethylthiazole

Description

Properties

IUPAC Name |

[5-(trifluoromethyl)-1,3-thiazol-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2S/c6-5(7,8)3-2-10-4(1-9)11-3/h2H,1,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVZTRVJWUDRTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)CN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Step Synthesis from 2-Aminothiazole Derivatives

Method Overview:

A highly efficient and straightforward approach involves the direct reaction of 2-aminothiazole or its salts with trifluoromethyl halides, primarily trifluoromethyl iodide (CF₃I), in a suitable solvent system under controlled conditions.

- The process starts with 2-aminothiazole or its salts, which are reacted with trifluoromethyl halides in the presence of a base such as sodium bicarbonate or triethylamine.

- The reaction is typically conducted in organic solvents like acetonitrile or dimethylformamide (DMF) at low temperatures (~0–25°C).

- The yield of the target compound ranges from 30% to 85%, depending on reaction conditions.

| Parameter | Details |

|---|---|

| Starting materials | 2-Aminothiazole or salts, trifluoromethyl halide |

| Solvent | Acetonitrile, DMF |

| Base | Sodium bicarbonate, triethylamine |

| Temperature | 0°C to 25°C |

| Reaction time | 3–8 hours |

| Yield | 30% – 85% |

- The reaction mechanism involves nucleophilic substitution at the amino group of 2-aminothiazole by the trifluoromethyl halide.

- Radical initiators such as azo compounds or peroxides can be employed to improve yields.

Multi-Step Synthesis via Halogenated Precursors

Method Overview:

An alternative route involves synthesizing halogenated trifluoromethyl intermediates, such as trifluoromethyl iodide, followed by their reaction with thiazolamine derivatives.

- Trifluoromethyl iodide (CF₃I) can be prepared via the reaction of trifluoromethanol derivatives with iodine or through other fluorination processes.

- The halogenated trifluoromethyl compounds are then reacted with thiazolamine in the presence of a radical initiator under mild conditions.

| Step | Description | Data/Conditions |

|---|---|---|

| 1 | Synthesis of trifluoromethyl iodide (CF₃I) | From trifluoromethanol derivatives |

| 2 | Reaction with thiazolamine in organic solvent | Acetonitrile, 0–25°C, 3–8 hours |

| 3 | Purification via column chromatography | Hexane:ethyl acetate = 4:1 |

- Typically yields range from 60% to 85%, with optimized conditions.

Alternative Routes and Considerations

a. Direct Cyclization Approach:

Some methods involve cyclization of amino acids or derivatives bearing trifluoromethyl groups, but these are less common due to lower yields and harsher conditions.

b. Use of Trifluoroacetic Acid Derivatives:

Preparation of 2-amino-5-trifluoromethylthiazole from trifluoroacetic acid derivatives involves multi-step reactions, including esterification, halogenation, and cyclization, often with yields below 16% due to side reactions and low selectivity.

Summary of Key Findings

| Method Type | Raw Materials | Reaction Conditions | Yield Range | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct substitution from 2-aminothiazole | 2-Aminothiazole salts, trifluoromethyl halides | Organic solvents, low temperature, bases | 30–85% | Simple, one-step, high efficiency | Requires handling of trifluoromethyl halides, safety concerns |

| Halogenated trifluoromethyl intermediates | CF₃I, thiazolamine derivatives | Radical initiation, mild conditions | 60–85% | High yields, scalable | Multi-step synthesis of intermediates |

| Multi-step synthesis via trifluoromethyl acids | Trifluoromethyl acids, halogenation reagents | Multi-stage, harsher conditions | <16% | Potential for large-scale production | Low overall yield, complex process |

Chemical Reactions Analysis

Types of Reactions

2-Aminomethyl-5-trifluoromethylthiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-Aminomethyl-5-trifluoromethylthiazole has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 2-Aminomethyl-5-trifluoromethylthiazole involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can bind to its target, modulating its activity and leading to the desired biological effect.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-aminomethyl-5-trifluoromethylthiazole with structurally related thiazole and thiadiazole derivatives:

Key Observations:

- Electronic Effects : The trifluoromethyl group (–CF3) is strongly electron-withdrawing, which stabilizes the thiazole ring and influences reactivity in substitution reactions .

- Solubility and Bioavailability: The aminomethyl group in the target compound likely improves water solubility compared to ester- or aryl-substituted analogs (e.g., ).

- Synthetic Accessibility : Compounds like Ethyl 2-phenyl-5-trifluoromethylthiazole-4-carboxylate were synthesized unexpectedly , whereas others (e.g., ) require multi-step protocols with specific catalysts.

Biological Activity

Overview

2-Aminomethyl-5-trifluoromethylthiazole is a heterocyclic compound characterized by a thiazole ring with an aminomethyl group at the 2-position and a trifluoromethyl group at the 5-position. This unique structure contributes to its biological activity, particularly in medicinal chemistry and material science. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with various biological targets, including enzymes and receptors.

The biological activity of this compound primarily stems from its ability to modulate the activity of specific molecular targets. The mechanism involves:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, thus altering biochemical processes.

- Receptor Modulation : It interacts with receptors, potentially affecting signaling pathways within cells.

The trifluoromethyl group notably increases the compound's binding affinity to these targets, enhancing its pharmacological effects.

Table 1: Biological Activities of this compound

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Enzyme Inhibition | Cyclic nucleotide phosphodiesterase | Inhibition observed | |

| Antimicrobial Activity | Bacterial strains | Effective against E. coli and S. aureus | |

| Anticancer Potential | Cancer cell lines | Induces apoptosis |

Case Studies

Several studies have evaluated the biological effects of this compound in various contexts:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

- Cancer Research : Experimental results indicated that this compound could induce apoptosis in specific cancer cell lines, highlighting its potential as an anticancer agent.

- Enzyme Interaction Studies : Research focused on the compound's interaction with cyclic nucleotide phosphodiesterase revealed that it effectively inhibited enzyme activity, which could be leveraged for therapeutic strategies targeting related diseases.

Table 2: Comparison with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Aminomethyl & Trifluoromethyl groups | Broad antimicrobial & anticancer activity |

| 2-Aminomethyl-5-methylthiazole | Aminomethyl & Methyl groups | Limited antimicrobial effects |

| 5-Trifluoromethylthiazole | Trifluoromethyl only | Moderate enzyme inhibition |

This comparison illustrates that this compound possesses unique properties due to its specific functional groups, making it more biologically active than its analogs.

Q & A

Q. Table 1: Example Characterization Data for Thiazole Derivatives

| Parameter | Method | Expected Outcome | Reference |

|---|---|---|---|

| Melting Point | DSC/TGA | 120–125°C (decomposition monitored) | |

| Purity | HPLC | ≥98% (λ = 254 nm) | |

| Solubility | Partition assay | DMSO > water (logP ≈ 1.5) |

What strategies can resolve discrepancies in reported biological activities of this compound derivatives?

Level: Advanced

Answer:

Contradictions in bioactivity data (e.g., antimicrobial vs. inactive results) arise from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines) and use reference strains .

- Compound stability : Test degradation under assay conditions (pH, temperature) via LC-MS .

- Dose-response curves : Ensure EC₅₀/IC₅₀ values are replicated across ≥3 independent experiments .

Cross-validation with orthogonal assays (e.g., fluorescence-based vs. colony-counting for antimicrobial activity) is recommended .

What are the recommended storage conditions to maintain the stability of this compound?

Level: Basic

Answer:

- Temperature : Store at 2–8°C in a desiccator to prevent hydrolysis .

- Light sensitivity : Use amber glass vials to avoid photodegradation .

- Container : Glass (not plastic) to minimize adsorption .

Stability should be monitored via periodic HPLC analysis (e.g., every 6 months) .

How can computational docking studies inform the design of this compound derivatives with enhanced bioactivity?

Level: Advanced

Answer:

Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) predicts binding modes to target proteins. Steps include:

- Protein preparation : Retrieve target structure (e.g., PDB ID 1XYZ) and remove water/ions .

- Ligand optimization : Minimize energy of thiazole derivatives using DFT (B3LYP/6-31G*) .

- Docking parameters : Grid box centered on active site; affinity scores (ΔG) < -7 kcal/mol suggest strong binding .

For example, derivatives with electron-withdrawing groups (e.g., -CF₃) showed improved docking to bacterial dihydrofolate reductase in prior studies .

What are the key considerations in designing in vitro assays to evaluate the antimicrobial efficacy of this compound?

Level: Advanced

Answer:

- pH control : Adjust media pH to physiological range (7.2–7.4) to avoid false negatives .

- Positive controls : Use standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) .

- MIC determination : Follow broth microdilution (CLSI M07-A10) with 96-well plates .

- Cytotoxicity parallel testing : Assess mammalian cell viability (e.g., HEK293 cells) to rule off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.